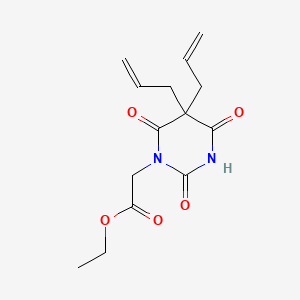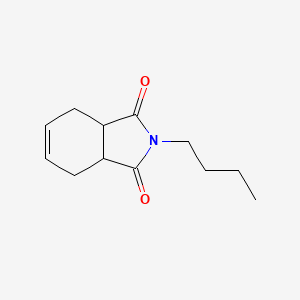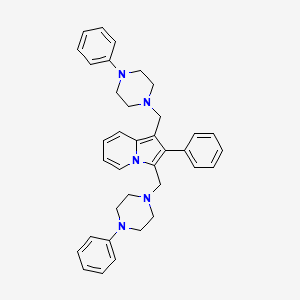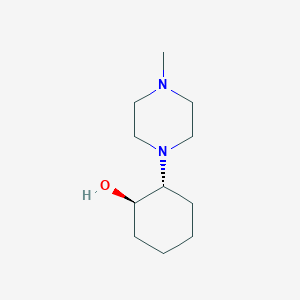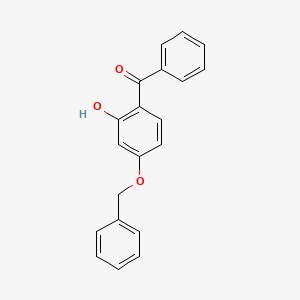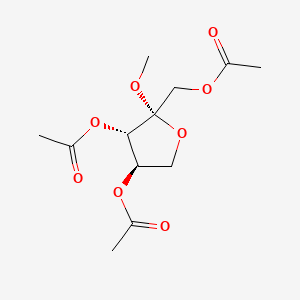
beta-D-threo-2-Pentulofuranoside, methyl, triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-threo-2-Pentulofuranoside, methyl, triacetate: is a chemical compound with a complex structure that includes multiple bonds, rotatable bonds, double bonds, a five-membered ring, esters, ethers, and an oxolane ring
Análisis De Reacciones Químicas
Beta-D-threo-2-Pentulofuranoside, methyl, triacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Beta-D-threo-2-Pentulofuranoside, methyl, triacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: Used in the production of various chemical products and materials
Comparación Con Compuestos Similares
Beta-D-threo-2-Pentulofuranoside, methyl, triacetate can be compared with other similar compounds, such as:
Methyl β-D-threo-2-pentulofuranoside: Similar in structure but may have different functional groups or substituents.
Uridine triacetate: Another compound with triacetate groups, used in different applications
Propiedades
Número CAS |
54451-98-8 |
|---|---|
Fórmula molecular |
C12H18O8 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
[(2R,3S,4R)-3,4-diacetyloxy-2-methoxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H18O8/c1-7(13)17-6-12(16-4)11(20-9(3)15)10(5-18-12)19-8(2)14/h10-11H,5-6H2,1-4H3/t10-,11+,12-/m1/s1 |
Clave InChI |
RXYNMOMIMSXMKK-GRYCIOLGSA-N |
SMILES isomérico |
CC(=O)OC[C@@]1([C@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC |
SMILES canónico |
CC(=O)OCC1(C(C(CO1)OC(=O)C)OC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


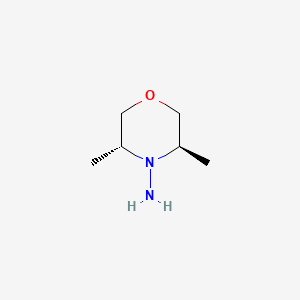
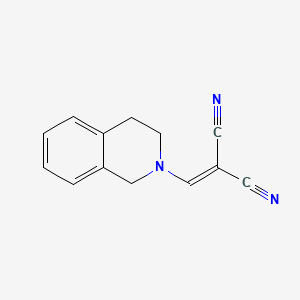
![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)
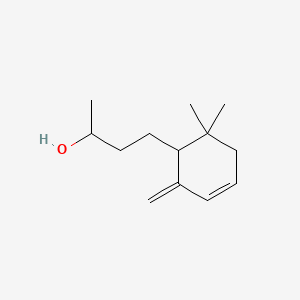
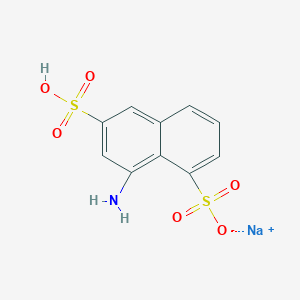
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)

